6-Bromoquinoline-8-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromoquinoline-8-sulfonyl fluoride is a chemical compound with the molecular formula C9H5BrFNO2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 6-Bromoquinoline-8-sulfonyl fluoride typically involves the introduction of a sulfonyl fluoride group into the quinoline ring. One common method is the reaction of 6-bromoquinoline with sulfur tetrafluoride (SF4) in the presence of a catalyst. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained .
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods often include purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
6-Bromoquinoline-8-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
6-Bromoquinoline-8-sulfonyl fluoride has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromoquinoline-8-sulfonyl fluoride involves its reactivity with nucleophilic sites in biological molecules. The sulfonyl fluoride group acts as an electrophilic warhead, reacting with nucleophilic amino acid residues such as serine, threonine, or cysteine in proteins. This reaction can inhibit enzyme activity by modifying the active site or other critical regions of the enzyme .
Comparison with Similar Compounds
6-Bromoquinoline-8-sulfonyl fluoride can be compared with other sulfonyl fluoride derivatives and quinoline-based compounds:
Sulfonyl Fluoride Derivatives: Compounds like methanesulfonyl fluoride and toluenesulfonyl fluoride share similar reactivity but differ in their structural frameworks and specific applications.
Quinoline Derivatives: Fluoroquinolines, such as ciprofloxacin and levofloxacin, are well-known for their antibacterial properties.
The uniqueness of this compound lies in its combination of a quinoline ring with a sulfonyl fluoride group, offering distinct reactivity and applications compared to other similar compounds .
Properties
IUPAC Name |
6-bromoquinoline-8-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2S/c10-7-4-6-2-1-3-12-9(6)8(5-7)15(11,13)14/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLQMWPTVPNZNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)S(=O)(=O)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.